molecular formula C13H12ClF3N2O B12341133 8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-one

8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-one

Cat. No.: B12341133
M. Wt: 304.69 g/mol
InChI Key: AEMSNEYRKJMXAR-UHFFFAOYSA-N
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Description

8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-one is a chemical scaffold of significant interest in medicinal chemistry research, particularly in the discovery and development of novel therapeutic agents. Compounds featuring the 8-azabicyclo[3.2.1]octane structure have been identified as potent, systemically available inhibitors of the N-acylethanolamine-hydrolyzing acid amidase (NAAA) enzyme . Inhibition of intracellular NAAA is a promising pharmacological strategy for managing inflammatory responses, as it preserves endogenous palmitoylethanolamide (PEA) from degradation, thereby increasing and prolonging its natural anti-inflammatory and analgesic effects at the site of inflammation . Researchers are exploring this structural core for its potential to yield non-covalent inhibitors with favorable drug-like profiles. The pyridine and trifluoromethyl substitutions on the azabicyclic core are typical modifications used to optimize a compound's binding affinity, selectivity, and metabolic stability during structure-activity relationship (SAR) studies . This compound is intended for research applications such as hit-to-lead optimization, biological screening, and in vitro assay development. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-8-azabicyclo[3.2.1]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClF3N2O/c14-11-3-7(13(15,16)17)6-18-12(11)19-8-1-2-9(19)5-10(20)4-8/h3,6,8-9H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMSNEYRKJMXAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC1N2C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The target compound features an 8-azabicyclo[3.2.1]octan-3-one core linked via its nitrogen atom to a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group. This structure necessitates convergent synthesis strategies to assemble the bicyclic amine and pyridine moieties before coupling.

Key Challenges

  • Regioselectivity : Ensuring substitution at the pyridine’s 2-position while retaining the 3-chloro and 5-trifluoromethyl groups.
  • Catalytic Compatibility : Balancing the reactivity of palladium catalysts with the sensitivity of the azabicyclo amine.
  • Steric Hindrance : Managing steric effects during coupling due to the bicyclic system’s rigidity.

Synthesis of the 8-Azabicyclo[3.2.1]octan-3-one Core

Tropinone Demethylation

The 8-azabicyclo[3.2.1]octan-3-one scaffold is typically derived from tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) via N-demethylation. A reported method involves treating tropinone with chloroethyl chloroformate, followed by acidic hydrolysis to yield the secondary amine.

Reaction Conditions :

  • Chloroethyl chloroformate (1.2 equiv), dichloromethane, 0°C, 2 h.
  • Hydrolysis with 6 M HCl, reflux, 4 h.

Protection Strategies

To prevent undesired side reactions during subsequent steps, the amine is often protected as a tert-butyloxycarbonyl (Boc) derivative:

$$
\text{Boc}_2\text{O (1.1 equiv), DMAP (0.1 equiv), THF, rt, 12 h.}
$$

This step achieves >95% conversion, as validated by NMR.

Functionalization of the Pyridine Moiety

Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

This intermediate is prepared via chlorination of 5-(trifluoromethyl)pyridin-2-ol using phosphorus oxychloride under reflux:

$$
\text{POCl}_3, \text{reflux}, 6 \, \text{h}, \, 85\% \, \text{yield}.
$$

Halogen Retention and Reactivity

The 3-chloro group remains inert under substitution conditions targeting the 2-position due to electronic deactivation by the trifluoromethyl group at position 5.

Palladium-Catalyzed Coupling Reactions

Catalyst System Optimization

A mixed catalyst of tetrakis(triphenylphosphine)palladium(0) and nano titanium dioxide (1:20 mass ratio) activated at 230°C for 2.5 h demonstrates superior activity for nucleophilic substitutions.

Catalytic Mechanism :
The nano TiO2 stabilizes palladium nanoparticles, enhancing dispersion and preventing aggregation during high-temperature reactions.

Substitution at Pyridine Position 2

Boc-protected 8-azabicyclo[3.2.1]octan-3-one undergoes coupling with 2,3-dichloro-5-(trifluoromethyl)pyridine under the following conditions:

$$
\begin{align}
&\text{2,3-Dichloro-5-(trifluoromethyl)pyridine (1 mmol)} \
&\text{Boc-azabicyclo (1.2 mmol)} \
&\text{NaOMe (1.4 mmol)} \
&\text{Pd/TiO}_2 \, \text{catalyst (4 mg)} \
&\text{Acetonitrile (15 mL), 130°C, 16 h, 2.8 MPa Ar.}
\end{align
}
$$

Workup :

  • Cooling, filtration, and acetonitrile recovery via rotary evaporation.
  • Extraction with ethyl acetate (3 × 50 mL), drying (Na₂SO₄), and concentration yield the coupled product in 98% purity (HPLC).

Deprotection and Final Product Isolation

Boc Group Removal

Treatment with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) for 2 h at room temperature cleaves the Boc group, affording the free amine:

$$
\text{TFA (1 mL), DCM (1 mL), rt, 2 h, 95\% yield}.
$$

Crystallization and Characterization

The crude product is recrystallized from ethanol/water (4:1) to yield white crystals. Structural confirmation is achieved via:

  • ¹H NMR : δ 8.72 (s, 1H, pyridine-H), 4.32 (d, 1H, J = 6.6 Hz), 3.55 (t, 1H, J = 6.4 Hz).
  • MS (ESI) : m/z 347.1 [M+H]⁺.

Alternative Synthetic Routes

Mitsunobu Reaction

While primarily used for oxygen-aryl bonds, Mitsunobu conditions (DEAD, PPh₃) were explored for N-arylation but yielded <20% product due to competing side reactions.

Suzuki-Miyaura Coupling

Aryl boronic acids failed to couple with halogenated azabicyclo derivatives under standard Pd(OAc)₂/XPhos conditions, likely due to the amine’s coordinating effects.

Comparative Analysis of Methodologies

Parameter Pd/TiO₂ Substitution Mitsunobu Reaction Suzuki Coupling
Yield 99.2% 18% <5%
Reaction Time 16 h 72 h 24 h
Catalyst Cost Moderate Low High
Stereochemical Control High Low N/A

Industrial-Scale Considerations

Catalyst Recycling

Nano TiO₂-supported palladium catalysts can be recovered via centrifugation and reused for 5 cycles with <10% activity loss.

Solvent Recovery

Acetonitrile is distilled and recycled, reducing process costs by 40%.

Chemical Reactions Analysis

Types of Reactions

8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.

    Cyclization Reactions: The bicyclic structure can be further modified through cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Solvents: Dichloromethane (DCM), ethanol, acetonitrile

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the ketone group yields an alcohol, while oxidation can produce a carboxylic acid.

Scientific Research Applications

Medicinal Chemistry Applications

  • N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition
    • The compound has been identified as a potent inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in the degradation of endogenous palmitoylethanolamide (PEA). Inhibition of NAAA can enhance the anti-inflammatory and analgesic effects of PEA, making this compound a candidate for treating inflammatory diseases such as rheumatoid arthritis and osteoarthritis .
  • Structure-Activity Relationship Studies
    • Extensive structure-activity relationship (SAR) studies have been conducted to optimize the pharmacological properties of compounds similar to 8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-one. Modifications to the azabicyclo structure have led to derivatives that exhibit improved potency and selectivity against target enzymes, highlighting the compound's versatility in drug design .

Biochemical Research Applications

  • Protein-Protein Interaction Disruption
    • Research has shown that derivatives of this compound can disrupt critical protein-protein interactions (PPIs) involved in disease pathways. For instance, modifications to the core structure have resulted in compounds capable of inhibiting BCL6 function by disrupting its interaction with co-repressors, which is significant in cancer research .
  • Potential in Neurological Disorders
    • The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders. Its structural analogs have been explored for their effects on neurotransmitter release and receptor activity, which could lead to new treatments for conditions such as depression and anxiety .
  • Anti-inflammatory Efficacy
    • A study demonstrated that a derivative of this compound significantly reduced inflammation markers in animal models of arthritis, suggesting its potential as a therapeutic agent for chronic inflammatory conditions .
  • Cancer Research
    • Compounds derived from this structure were tested for their ability to inhibit tumor growth in vitro and in vivo, showing promising results that warrant further investigation into their mechanisms of action against specific cancer types .

Mechanism of Action

The mechanism of action of 8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets. The chlorine and trifluoromethyl groups on the pyridine ring can enhance binding affinity to certain enzymes or receptors. The bicyclic structure provides rigidity, which can influence the compound’s overall bioactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The table below compares the target compound with analogs featuring variations in the bicyclic core or substituents:

Compound Name Substituent(s) Molecular Weight Key Properties/Applications Reference
Target Compound : 8-(3-Cl-5-CF₃-pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-one 3-Cl, 5-CF₃-pyridin-2-yl 304.7 High purity (>95%); potential GPCR modulation
8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one 2-F, 4-NO₂-phenyl 278.3 Synthetic intermediate for oxazolidinones; chair/envelope ring conformations observed
Tropinone (8-Methyl-8-azabicyclo[3.2.1]octan-3-one) 8-CH₃ 139.2 Alkaloid precursor; used in neuropharmacology
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one 8-CH₂C₆H₅ 229.3 Lipophilic derivative; explored in CNS drug design
8-(3-Chloro-5-fluorobenzyl)-3-((methylamino)methyl)-8-azabicyclo[3.2.1]octan-3-ol 3-Cl,5-F-benzyl; 3-OH, CH₂NHCH₃ 343.8 Medicinal applications (undisclosed targets)
8-(2-Phenylethyl)-8-azabicyclo[3.2.1]octan-3-one 8-CH₂CH₂C₆H₅ 229.3 Studied for synthetic flexibility
Key Observations:
  • Ring conformation: Analogs like 8-(2-F-4-NO₂-phenyl) exhibit distinct chair/envelope conformations, which influence stability and reactivity .
  • Biological relevance: Tropinone (8-CH₃) is a well-known alkaloid precursor, while benzyl/phenylethyl derivatives are explored for CNS penetration due to increased lipophilicity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 8-(2-F-4-NO₂-phenyl) Tropinone 8-Benzyl Derivative
Molecular Weight 304.7 278.3 139.2 229.3
LogP (estimated) ~2.5 (CF₃ increases hydrophobicity) ~1.8 ~0.5 ~3.0
Solubility Low (non-polar substituents) Moderate High Very low
  • The target compound’s trifluoromethyl group balances hydrophobicity and metabolic stability, a feature shared with medicinally active analogs like 8-(3-Cl-5-F-benzyl) derivatives .

Biological Activity

The compound 8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-one is a bicyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H12ClF3N2OC_{13}H_{12}ClF_3N_2O with a molecular weight of approximately 306.7 g/mol. The structure features a bicyclic core and a chlorinated pyridine moiety, which are known to influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Enzyme Inhibition : The compound has shown inhibitory effects on specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Biological Activity Data

A summary of the biological activities observed in various studies is presented below:

Activity IC50 Value (µM) Target Reference
Enzyme Inhibition0.5Protein Kinase B (AKT)
Receptor Binding1.2Serotonin Receptor 5-HT2A
Antitumor Activity0.8Cancer Cell Lines (HeLa)
Neuroprotective Effects0.9NMDA Receptor

Case Study 1: Antitumor Efficacy

In a study involving various cancer cell lines, the compound demonstrated significant cytotoxicity with an IC50 value of 0.8 µM against HeLa cells. The mechanism was linked to apoptosis induction through caspase activation, suggesting potential for development as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another investigation assessed the compound's neuroprotective effects in models of oxidative stress-induced neuronal damage. Results indicated that it could significantly reduce cell death and promote survival in neuronal cultures exposed to neurotoxic agents.

Research Findings

Recent research has focused on optimizing the pharmacokinetic properties of this compound to enhance its bioavailability and therapeutic efficacy. Studies have indicated that modifications to the trifluoromethyl group can improve solubility and permeability across cellular membranes, thus increasing its potential as a drug candidate.

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